Cas no 182692-69-9 (5-Bromo-2-nitrothiazole)

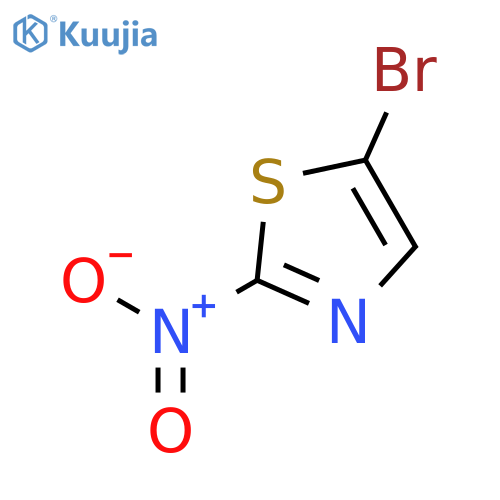

5-Bromo-2-nitrothiazole structure

商品名:5-Bromo-2-nitrothiazole

CAS番号:182692-69-9

MF:C3HBrN2O2S

メガワット:209.021238088608

MDL:MFCD28142694

CID:2118755

PubChem ID:10867526

5-Bromo-2-nitrothiazole 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-nitroThiazole

- Thiazole, 5-bromo-2-nitro-

- 5-bromo-2-nitro-1,3-thiazole

- RTBUHHOZDGNXDE-UHFFFAOYSA-N

- FCH2897708

- AK473906

- C73532

- DS-18862

- DA-37810

- MFCD28142694

- SCHEMBL2792623

- 182692-69-9

- AKOS027422670

- 5-Bromo-2-nitrothiazole

-

- MDL: MFCD28142694

- インチ: 1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H

- InChIKey: RTBUHHOZDGNXDE-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])N=C([N+](=O)[O-])S1

計算された属性

- せいみつぶんしりょう: 207.89421g/mol

- どういたいしつりょう: 207.89421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- ふってん: 343.6°C at 760 mmHg

5-Bromo-2-nitrothiazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

5-Bromo-2-nitrothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD559010-5g |

5-Bromo-2-nitrothiazole |

182692-69-9 | 97% | 5g |

¥6459.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B13890-1g |

5-Bromo-2-nitrothiazole |

182692-69-9 | 97% | 1g |

¥3606.0 | 2022-10-09 | |

| eNovation Chemicals LLC | D756702-100mg |

Thiazole, 5-bromo-2-nitro- |

182692-69-9 | 97% | 100mg |

$85 | 2024-06-06 | |

| Alichem | A059002872-1g |

5-Bromo-2-nitrothiazole |

182692-69-9 | 97% | 1g |

$499.20 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VK118-100mg |

5-Bromo-2-nitrothiazole |

182692-69-9 | 97% | 100mg |

954CNY | 2021-05-08 | |

| abcr | AB528414-1g |

5-Bromo-2-nitrothiazole; . |

182692-69-9 | 1g |

€494.80 | 2025-03-19 | ||

| A2B Chem LLC | AI41424-5g |

5-Bromo-2-nitrothiazole |

182692-69-9 | 97% | 5g |

$633.00 | 2024-04-20 | |

| abcr | AB528414-250mg |

5-Bromo-2-nitrothiazole; . |

182692-69-9 | 250mg |

€216.00 | 2025-03-19 | ||

| Aaron | AR00I23G-1g |

Thiazole, 5-bromo-2-nitro- |

182692-69-9 | 97% | 1g |

$158.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSF823-100mg |

5-bromo-2-nitro-1,3-thiazole |

182692-69-9 | 95% | 100mg |

¥251.0 | 2024-04-23 |

5-Bromo-2-nitrothiazole 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

182692-69-9 (5-Bromo-2-nitrothiazole) 関連製品

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:182692-69-9)5-Bromo-2-nitrothiazole

清らかである:99%/99%

はかる:1g/5g

価格 ($):260.0/780.0